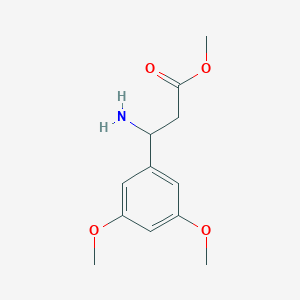![molecular formula C6H18Cl2N2 B13509156 dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride](/img/structure/B13509156.png)
dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in the synthesis of surfactants and other chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation to yield dimethylaminopropylamine. This intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler amine with similar chemical properties.
Trimethylamine: Another related compound with three methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom
Uniqueness
Dimethyl[(2S)-2-(methylamino)propyl]amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable dihydrochloride salts makes it particularly useful in industrial and research settings .
Propiedades
Fórmula molecular |
C6H18Cl2N2 |
|---|---|
Peso molecular |
189.12 g/mol |
Nombre IUPAC |
(2S)-1-N,1-N,2-N-trimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(7-2)5-8(3)4;;/h6-7H,5H2,1-4H3;2*1H/t6-;;/m0../s1 |
Clave InChI |
AAQTYDYAEZUWHL-ILKKLZGPSA-N |
SMILES isomérico |
C[C@@H](CN(C)C)NC.Cl.Cl |
SMILES canónico |
CC(CN(C)C)NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)boronic acid](/img/structure/B13509073.png)
![tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13509085.png)
![Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate](/img/structure/B13509088.png)
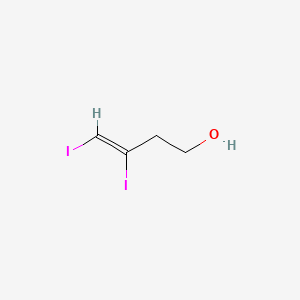
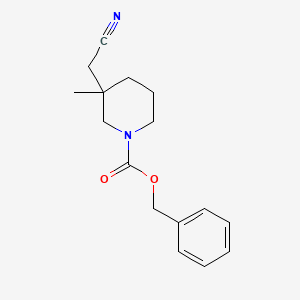



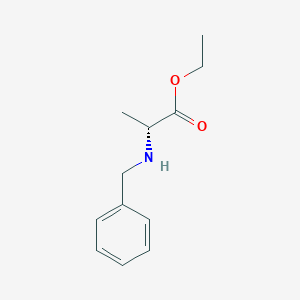
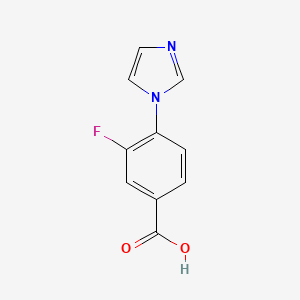
![5-[3-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B13509136.png)
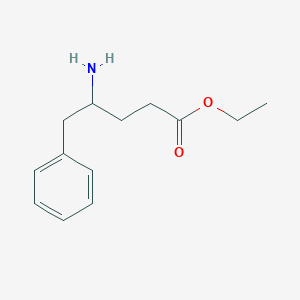
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)
